3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol
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Overview
Description
3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol is an organic compound that features a hydroxyl group and a sulfanyl group attached to a propane backbone. This compound is part of a class of chemicals known as diols, which are characterized by the presence of two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol typically involves multiple steps. One common method is the reaction of 1,2-epoxypropane with 2-mercaptoethanol under basic conditions to form the intermediate 3-(2-hydroxyethylthio)propan-1-ol. This intermediate can then be further reacted with tetradecyl bromide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfanyl group can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Thiols.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate enzyme activities and cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol: A simpler diol with two hydroxyl groups.
2-Mercaptoethanol: Contains a hydroxyl and a sulfanyl group but lacks the long alkyl chain.
Tetradecyl alcohol: Features a long alkyl chain with a single hydroxyl group.
Uniqueness
3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol is unique due to the combination of a long alkyl chain, two hydroxyl groups, and a sulfanyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
66168-52-3 |
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Molecular Formula |
C17H36O3S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
3-(2-hydroxytetradecylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C17H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)14-21-15-17(20)13-18/h16-20H,2-15H2,1H3 |
InChI Key |
JUCMIDDOFZGDDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CSCC(CO)O)O |
Origin of Product |
United States |
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